molecular formula C13H11ClFN3S B3362628 1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole CAS No. 1004193-38-7

1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

Cat. No.: B3362628
CAS No.: 1004193-38-7
M. Wt: 295.76 g/mol
InChI Key: NGAMAYRKUNYTSQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chloro, fluoro, benzyl, and isothiocyanato groups

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the benzyl group: The pyrazole intermediate is then reacted with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl-substituted pyrazole.

    Isothiocyanation: The final step involves the reaction of the benzyl-substituted pyrazole with thiophosgene or a similar reagent to introduce the isothiocyanato group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.

    Addition reactions: The isothiocyanato group can react with nucleophiles such as amines to form thiourea derivatives.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.

    Materials science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biological research: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanato group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chloro and fluoro substituents may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

1-(2-Chloro-4-fluoro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

    This compound: This compound shares the same core structure but may have different substituents, leading to variations in chemical reactivity and biological activity.

    This compound: Similar compounds with different halogen substituents (e.g., bromo or iodo) can exhibit different physicochemical properties and biological effects.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-3-4-11(15)5-12(10)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAMAYRKUNYTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139793
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-38-7
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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